Structural Isomerism with Chlamydia pneumoniae-IN-1: Identical Molecular Formula, Distinct Connectivity and Predicted Target Engagement
The target compound (CAS 86109-76-4, InChI Key BWVFNEWIUGVZGE-UHFFFAOYSA-N) is a constitutional isomer of Chlamydia pneumoniae-IN-1 (CAS 518010-44-1, InChI Key BDHYTOROWXHRFW-UHFFFAOYSA-N). Both share the molecular formula C19H15N3OS and molecular weight 333.41, but they differ fundamentally in atomic connectivity. The target compound features a benzimidazole-2-thioether–acetamide–naphthalen-1-yl topology (SMILES: O=C(CSC1=NC2=C(N1)C=CC=C2)NC1=C2C=CC=CC2=CC=C1), whereas CP-IN-1 is a 2-arylbenzimidazole with a thiophene-acetamide side chain attached at the meta-position of a phenyl spacer (SMILES: O=C(C1=CC=CS1)NC2=CC=CC(C3=NC4=CC=C(C)C=C4N3)=C2) . CP-IN-1 has documented antichlamydial activity: 99% inhibition of C. pneumoniae growth at 10 µM, MIC of 12.6 µM against the CV-6 strain, and 95% host cell viability at the same concentration . The target compound, with its distinct pharmacophore geometry, is predicted to engage different biological targets; its thioether-bridged scaffold is structurally more closely related to FPR1 agonists and DHFR-targeting 2MBI derivatives than to the 2-arylbenzimidazole antichlamydial series [1].
| Evidence Dimension | Molecular topology (constitutional isomerism) and documented biological activity |
|---|---|
| Target Compound Data | InChI Key BWVFNEWIUGVZGE-UHFFFAOYSA-N; benzimidazole–S–CH₂–CO–NH–naphthalen-1-yl topology; 2 HBD, 4 HBA, PSA 40.16 Ų, logP 3.423; no published direct antichlamydial data identified |
| Comparator Or Baseline | Chlamydia pneumoniae-IN-1 (CAS 518010-44-1): InChI Key BDHYTOROWXHRFW-UHFFFAOYSA-N; 2-arylbenzimidazole–phenyl–NH–CO–thiophene topology; 99% C. pneumoniae growth inhibition at 10 µM; MIC 12.6 µM (CV-6 strain); 95% host cell viability at 10 µM |
| Quantified Difference | Qualitative: distinct connectivity confirmed by different InChI Keys; CP-IN-1 has validated antichlamydial activity; target compound scaffold aligns with FPR1/DHFR pharmacology |
| Conditions | Structural analysis by InChI Key comparison; CP-IN-1 assayed against C. pneumoniae strains CWL-029 and CV-6 using TR-FIA and immunofluorescence microscopy at 10 µM |
Why This Matters
Procurement of the correct structural isomer is critical: the two compounds, despite identical molecular formula and molecular weight, possess mutually exclusive pharmacophore geometries that direct binding to entirely different protein targets, making them non-substitutable in any biological assay context.
- [1] Khlebnikov AI, Schepetkin IA, Kirpotina LN, et al. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1. J Mol Model. 2012;18(6):2831-2843. doi:10.1007/s00894-011-1307-x. View Source
